Izonsteride

5α-Reductase Enzyme Inhibition Androgen Metabolism

Izonsteride (LY320236) is a non-steroidal, dual inhibitor of Type I and Type II 5α-reductase with a unique mixed kinetic mechanism—competitive for Type I and non-competitive for Type II. This contrasts with steroidal, competitive-only inhibitors like dutasteride and the Type II-selective finasteride. With potent Type I activity (IC50 11.6 nM), it enables research in tissues where finasteride is ineffective. Validated in LNCaP xenograft models for CRPC, it is a critical tool compound for androgen-dependent disease research.

Molecular Formula C24H26N2OS2
Molecular Weight 422.6 g/mol
CAS No. 176975-26-1
Cat. No. B1672704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIzonsteride
CAS176975-26-1
SynonymsIzonsteride;  LY-320236;  LY320236;  UNII-A5E8C36F34.
Molecular FormulaC24H26N2OS2
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)SC3=CC4=C(C=C3)C5(CCC(=O)N(C5CC4)C)C
InChIInChI=1S/C24H26N2OS2/c1-4-15-6-5-7-19-22(15)25-23(29-19)28-17-9-10-18-16(14-17)8-11-20-24(18,2)13-12-21(27)26(20)3/h5-7,9-10,14,20H,4,8,11-13H2,1-3H3/t20-,24-/m1/s1
InChIKeyVMGWGDPZHXPFTC-HYBUGGRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Izonsteride (CAS 176975-26-1): A Dual 5α-Reductase Inhibitor with Distinct Isoform Selectivity for Research and Development


Izonsteride (developmental code name LY320236) is a non-steroidal benzoquinolinone compound that functions as a potent, dual inhibitor of both Type I and Type II isoforms of the enzyme 5α-reductase (5αR) [1]. This mechanism prevents the conversion of testosterone (T) to the more potent androgen dihydrotestosterone (DHT) . Originally developed by Eli Lilly and Company and Fujisawa for the treatment of benign prostatic hyperplasia (BPH) and androgenic alopecia, it was advanced to clinical evaluation but never commercially marketed [2]. Its well-characterized, balanced inhibitory profile and unique kinetic mechanism distinguish it from first-generation, isoform-selective inhibitors like finasteride, making it a valuable tool compound for investigating androgen-dependent pathologies.

Why Izonsteride (176975-26-1) Cannot Be Directly Substituted with Finasteride or Dutasteride in Targeted Research


Generic substitution among 5α-reductase inhibitors is scientifically invalid due to profound differences in isoform selectivity, kinetic mechanism, and chemical scaffold. Finasteride is highly selective for the Type II isoenzyme (IC50 Type I: 500 nM, Type II: 4.2 nM), leading to incomplete DHT suppression and limiting its utility in tissues where Type I 5αR predominates, such as skin and liver [1]. While Dutasteride is a dual Type I/Type II inhibitor, it is a steroidal compound and acts as a competitive inhibitor for both isozymes . Izonsteride is distinct as a non-steroidal benzoquinolinone that exhibits a unique mixed kinetic mechanism: competitive inhibition of Type I 5αR and non-competitive inhibition of Type II 5αR . This fundamental divergence in binding modality and chemical class precludes any assumption of functional equivalence in experimental models, requiring careful, evidence-based selection for hypothesis-driven research.

Quantitative Differentiation of Izonsteride (176975-26-1) from Finasteride and Dutasteride: A Head-to-Head Evidence Guide for Informed Procurement


Balanced Dual Isoform Inhibition vs. Finasteride's High Selectivity for Type II 5α-Reductase

Izonsteride exhibits a balanced, dual inhibition profile against both Type I and Type II 5α-reductase isozymes. In direct comparison to finasteride, which is >100-fold selective for Type II, izonsteride demonstrates potent activity against the Type I isoform, which is a key source of DHT in the skin and liver [1]. This broader inhibitory profile is critical for experimental models where complete DHT blockade is required.

5α-Reductase Enzyme Inhibition Androgen Metabolism

Mixed Kinetic Inhibition Mechanism: Competitive (Type I) and Non-Competitive (Type II)

Izonsteride possesses a unique dual kinetic mechanism: it acts as a competitive inhibitor of Type I 5α-reductase and a non-competitive inhibitor of Type II 5α-reductase . This contrasts sharply with both finasteride, which is a competitive inhibitor of Type II only, and dutasteride, which is a competitive inhibitor of both isozymes [1]. The non-competitive component against Type II suggests that izonsteride binds to a site distinct from the substrate binding pocket, potentially offering a different inhibition dynamic that is less susceptible to substrate accumulation.

Enzyme Kinetics 5α-Reductase Mechanism of Action

In Vivo Efficacy in Castration-Recurrent Prostate Cancer Model (LNCaP Xenograft) Without Overt Toxicity

Izonsteride has demonstrated significant in vivo anti-tumor activity in a castration-recurrent prostate cancer model. In studies using LNCaP human prostate cancer cells xenografted in thymic mice, izonsteride treatment significantly inhibited tumor growth without inducing obvious host toxicity . This provides a key data point differentiating it from in vitro-only tool compounds and establishes a baseline for in vivo efficacy that can be compared to other 5αR inhibitors in similar models.

Prostate Cancer In Vivo Pharmacology Xenograft Model

Non-Steroidal Benzoquinolinone Scaffold vs. Steroidal Inhibitors

Izonsteride belongs to the non-steroidal benzoquinolinone (BQ) class of 5α-reductase inhibitors, a structural feature that distinguishes it from both finasteride (a 4-azasteroid) and dutasteride (a 4-azasteroid) . This chemical divergence is associated with differences in enzyme binding kinetics and potential off-target effects. For example, the non-steroidal nature of izonsteride avoids the steroidal backbone that may allow dutasteride to exhibit off-target interactions with the androgen receptor (AR) .

Medicinal Chemistry Chemical Scaffold 5α-Reductase Inhibitor

Evidence-Based Research Applications for Izonsteride (176975-26-1) in Androgen-Dependent Disease Models


Investigating the Role of Type I 5α-Reductase in Androgenic Alopecia and Cutaneous Biology

Given its potent inhibition of Type I 5αR (IC50 11.6 nM) , a critical DHT source in human scalp and sebaceous glands, izonsteride is an ideal tool for dissecting the specific contributions of Type I isozyme activity in models of androgenic alopecia, acne, and hirsutism. This is an area where the Type II-selective inhibitor finasteride is ineffective due to its weak activity against Type I (IC50 500 nM).

Preclinical Modeling of Castration-Recurrent Prostate Cancer (CRPC)

The demonstration of significant LNCaP xenograft tumor growth inhibition in vivo positions izonsteride as a validated research compound for studying the role of intratumoral and adrenal androgen metabolism in CRPC progression. Its dual inhibition of both isozymes ensures complete blockade of the 5αR-driven pathway, a key mechanism implicated in CRPC.

Comparative Enzyme Kinetics and Binding Mode Studies

The unique mixed kinetic profile of izonsteride—competitive for Type I and non-competitive for Type II 5αR —makes it a valuable positive control and mechanistic probe. Researchers can use it alongside competitive dual inhibitors like dutasteride to dissect the functional consequences of different inhibitor binding modalities on enzyme turnover, complex stability, and downstream signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Izonsteride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.